2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide is an aromatic ether.
Scientific Research Applications
Synthesis and Antimicrobial Profile
A study explored the synthesis of derivatives related to 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)acetamide and their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Fuloria et al., 2014).
Anticytomegalovirus Activity
Another research focused on new acetamide derivatives containing a similar structure, investigating their antiviral properties against human cytomegalovirus. A specific compound with a dodecane-1,12-diyl linker exhibited powerful inhibitory activity against the virus in vitro (Paramonova et al., 2020).
Antiproliferative Activity
Research on pyridine linked thiazole derivatives, connected through a phenoxy-acetamide spacer similar to this compound, revealed promising anticancer activity. These compounds, particularly pyridine-thiazole compounds, showed significant activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. A study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various catalysts and acyl donors, contributing to more efficient drug synthesis processes (Magadum & Yadav, 2018).
Pharmaceutical Synthesis and Characterization
The synthesis and structural characterization of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, a structurally related compound, was extensively studied. This research included spectroscopic analysis and X-ray diffraction studies, contributing to the development of tailored pharmaceutical compounds (Chandana et al., 2021).
Properties
Molecular Formula |
C14H13BrN2O2 |
---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-10-14(18)17-9-11-5-3-4-8-16-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
YDKUWFATQAYMQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CC=N2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.